
(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a triazole ring, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone typically involves the reaction of 5-amino-1H-1,2,4-triazole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity for molecular targets.
相似化合物的比较
Similar Compounds
(5-Amino-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
(5-Amino-1H-1,2,4-triazol-1-yl)(2-methylphenyl)methanone: Contains a methylphenyl group instead of a nitrophenyl group.
Uniqueness
(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone is unique due to the presence of both an amino group and a nitrophenyl group, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
属性
CAS 编号 |
104035-16-7 |
|---|---|
分子式 |
C9H7N5O3 |
分子量 |
233.18 g/mol |
IUPAC 名称 |
(5-amino-1,2,4-triazol-1-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C9H7N5O3/c10-9-11-5-12-13(9)8(15)6-3-1-2-4-7(6)14(16)17/h1-5H,(H2,10,11,12) |
InChI 键 |
DWRHNGPRYYMELX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)N2C(=NC=N2)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


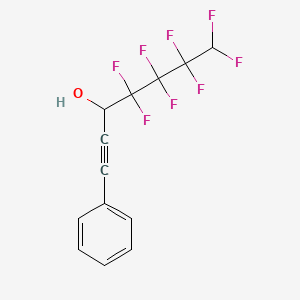
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
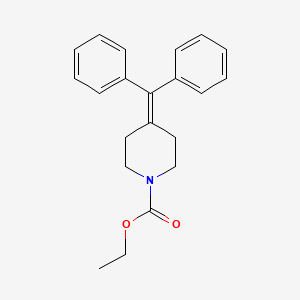
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
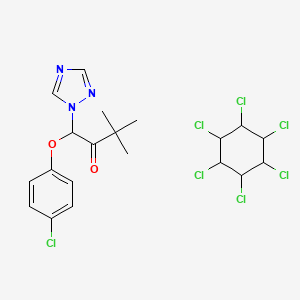

![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
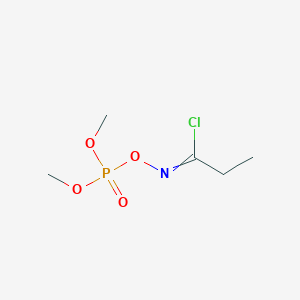
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)


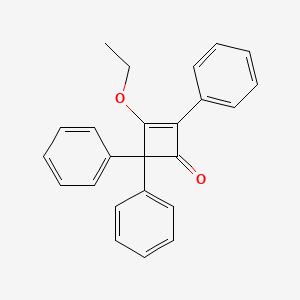
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
